2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid
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Overview
Description
2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid is an organic compound that features a chlorobenzoyl group attached to an amino-methyl-ethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid typically involves multiple steps One common method begins with the chlorination of a benzoyl compound to introduce the chlorine atom This is followed by the formation of an amide bond through the reaction of the chlorobenzoyl compound with an amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The chlorobenzoyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The ethylbutanoic acid moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorobenzoyl)(methyl)amino]benzoic acid
- 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid
Uniqueness
2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[(3-chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-14(4-2,13(18)19)9-16-12(17)10-6-5-7-11(15)8-10/h5-8H,3-4,9H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASULKKXLPEGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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